3-Ethoxyphenol
Overview
Description
3-Ethoxyphenol, also known as m-Ethoxyphenol or Resorcinol monoethyl ether, is a chemical compound with the formula C8H10O2 . It has a molecular weight of 138.1638 .
Synthesis Analysis
The synthesis of 3-Ethoxyphenol can be achieved through the selective hydrodeoxygenation of hydroxyacetophenones . This process opens a versatile pathway for the production of valuable substituted ethylphenols from readily available substrates . Other laboratory methods for the synthesis of phenols include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .
Molecular Structure Analysis
The molecular structure of 3-Ethoxyphenol can be represented by the InChI string: InChI=1S/C8H10O2/c1-2-10-8-5-3-4-7(9)6-8/h3-6,9H,2H2,1H3 .
Chemical Reactions Analysis
The chemical reactions involving 3-Ethoxyphenol are complex and can be influenced by various factors. For instance, the selective hydrodeoxygenation of hydroxyacetophenone derivatives is a promising pathway for the production of substituted ethylphenols .
Physical And Chemical Properties Analysis
3-Ethoxyphenol is a clear light yellow to brown liquid . It has a molecular formula of C8H10O2 and an average mass of 138.164 Da . The compound is insoluble in water .
Scientific Research Applications
Synthesis of Drug Intermediates
3-Ethoxyphenol is significantly used in the synthesis of various drug intermediates. It is applied broadly in the synthesis of pesticides, dyes, and chemical reagents. Additionally, its use extends to the synthesis of drugs such as acetophenacetin, hydrogen cortisone, acetate prednisone, and dexamethasone. The synthesis process usually involves phase transfer catalysis, achieving high yields and effective product characterization (Xue-jun, 2012).
Pharmaceutical Synthesis
In pharmaceutical applications, 3-Ethoxyphenol is used in the synthetic process of medications like Tamsunlosin Hydrochloride. The compound is prepared through a specific phase transfer catalysis method, leading to the formation of high-quality pharmaceutical products that conform to European Pharmacopoeia standards. The process optimization reveals advantages like stability, high yield, and product quality (Zhang Jin, 2013).
Molecular Interaction Studies
3-Ethoxyphenol derivatives have been studied for their interactions with DNA bases. For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was synthesized and characterized for its molecular interactions. Such studies are crucial for understanding the chemical activity, potential electrophilicity, and charge transfer characteristics of these compounds, which are relevant in various scientific and industrial applications (Demircioğlu et al., 2019).
Solute-Solvent Interaction Analysis
Research has also focused on the formation and dissociation of solute-solvent complexes involving derivatives of 3-Ethoxyphenol. For example, studies on 2-Methoxyphenol (a related compound) forming complexes with toluene solvent molecules provide insights into the fast chemical exchange of such complexes. This is significant in understanding the subtle molecular structure influences and the behavior of 3-Ethoxyphenol in various solvents (Zheng et al., 2006).
Environmental Impact Assessment
3-Ethoxyphenol and its derivatives have been part of environmental impact studies, particularly concerning their endocrine-disrupting effects. Research on compounds like nonylphenol, a derivative of nonylphenol ethoxylate (which is structurally related to 3-Ethoxyphenol), has highlighted its presence in environmental compartments and its potential effects on reproductive toxicity and ecosystem health (Ghazipura et al., 2017).
Antioxidant Activity Analysis
The structure and antioxidant activity relationship of phenolic compounds, including those related to 3-Ethoxyphenol, have been explored. This research contributes to understanding how different functional groups in phenolic compounds, such as methoxy and phenolic hydroxyl groups, influence their antioxidant activities, which is valuable in various applications ranging from food science to pharmacology (Chen et al., 2020).
Safety And Hazards
3-Ethoxyphenol may cause serious eye irritation and may be harmful if swallowed . It may also cause an allergic skin reaction . It is toxic to aquatic life and can have long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Future Directions
properties
IUPAC Name |
3-ethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-10-8-5-3-4-7(9)6-8/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIKLMJHBGFTPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060734 | |
Record name | Phenol, 3-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxyphenol | |
CAS RN |
621-34-1 | |
Record name | 3-Ethoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxyphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethoxyphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4875 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 3-ethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 3-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-ETHOXYPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKY4O3474A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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